molecular formula C14H10N4O B11865184 2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine

2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine

Cat. No.: B11865184
M. Wt: 250.25 g/mol
InChI Key: GCEXNVIZJIGQML-UHFFFAOYSA-N
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Description

2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmaceutical sciences. This compound features a fused ring system combining furan, pyrazole, and quinazoline moieties, which are known for their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine typically involves multi-component reactions (MCRs), which are efficient and environmentally friendly. One common method includes the Groebke–Blackburn–Bienaymé reaction (GBBR), where an aldehyde, an isocyanide, and a heterocyclic compound containing an amidine fragment are reacted in the presence of various catalysts . This method is advantageous due to its high yields, minimal waste generation, and the absence of extra chemical solvents.

Industrial Production Methods

Industrial production of this compound can be scaled up using similar multi-component reactions with optimized reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of furan, pyrazole, and quinazoline moieties, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C14H10N4O

Molecular Weight

250.25 g/mol

IUPAC Name

2-(furan-2-yl)pyrazolo[1,5-c]quinazolin-5-amine

InChI

InChI=1S/C14H10N4O/c15-14-16-10-5-2-1-4-9(10)12-8-11(17-18(12)14)13-6-3-7-19-13/h1-8H,(H2,15,16)

InChI Key

GCEXNVIZJIGQML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=NN3C(=N2)N)C4=CC=CO4

Origin of Product

United States

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